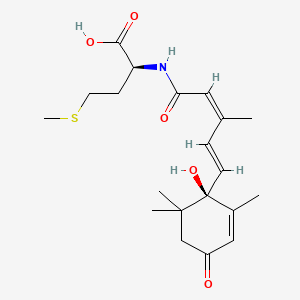
(+)-cis,trans-Abscisic Acid-glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-cis,trans-Abscisic Acid-glycine is a conjugate of abscisic acid and glycine. Abscisic acid is a plant hormone that plays a crucial role in various plant physiological processes, including seed dormancy, germination, and stress responses. Glycine is the simplest amino acid and serves as a building block for proteins. The conjugation of abscisic acid with glycine can potentially enhance the stability and bioavailability of abscisic acid, making it a compound of interest in both plant biology and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis,trans-Abscisic Acid-glycine typically involves the conjugation of abscisic acid with glycine through an amide bond formation. This can be achieved using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent the degradation of abscisic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product. The process may also include purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired conjugate from by-products and unreacted starting materials.
化学反应分析
Types of Reactions
(+)-cis,trans-Abscisic Acid-glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amide bond in the compound can be targeted for substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides and anhydrides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
科学研究应用
(+)-cis,trans-Abscisic Acid-glycine has several scientific research applications:
Chemistry: It is used in studies related to plant hormone analogs and their stability.
Biology: The compound is investigated for its role in plant stress responses and development.
Medicine: Research explores its potential therapeutic applications, particularly in modulating stress responses in plants, which can have implications for agriculture and crop yield.
Industry: The compound is used in the development of agrochemicals and plant growth regulators.
作用机制
The mechanism of action of (+)-cis,trans-Abscisic Acid-glycine involves its interaction with specific receptors and signaling pathways in plants. Abscisic acid binds to its receptors, leading to the activation of downstream signaling cascades that regulate gene expression and physiological responses. The conjugation with glycine may enhance the stability and bioavailability of abscisic acid, allowing for more effective modulation of these pathways.
相似化合物的比较
Similar Compounds
Abscisic Acid: The parent compound, which is a key plant hormone.
Glycine Conjugates: Other conjugates of glycine with different plant hormones or bioactive molecules.
Uniqueness
(+)-cis,trans-Abscisic Acid-glycine is unique due to its enhanced stability and potential bioavailability compared to abscisic acid alone. The conjugation with glycine may also provide additional functional properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C20H29NO5S |
|---|---|
分子量 |
395.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C20H29NO5S/c1-13(10-17(23)21-16(18(24)25)7-9-27-5)6-8-20(26)14(2)11-15(22)12-19(20,3)4/h6,8,10-11,16,26H,7,9,12H2,1-5H3,(H,21,23)(H,24,25)/b8-6+,13-10-/t16-,20-/m0/s1 |
InChI 键 |
FOBGDNUTPNBRHY-IANRGWAWSA-N |
手性 SMILES |
CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N[C@@H](CCSC)C(=O)O)/C)O)(C)C |
规范 SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)NC(CCSC)C(=O)O)C)O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Piperazine, 1-acetyl-4-[4-[[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, (2S-cis)-](/img/structure/B13443756.png)
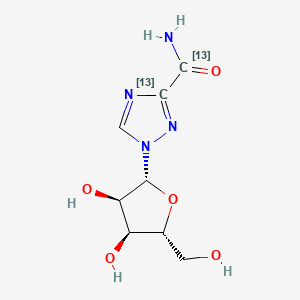
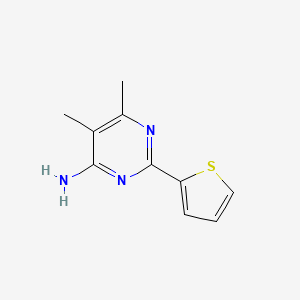
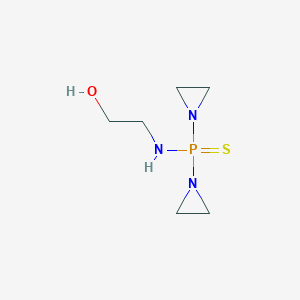
![(8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13443776.png)
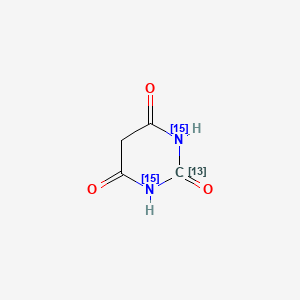
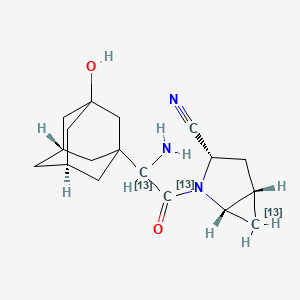
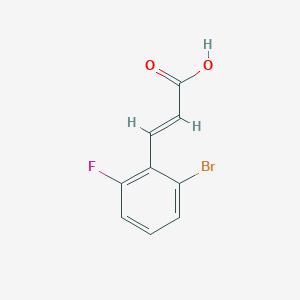
![1-Ethyl-1,2,3,4-tetrahydro-6-[2-(4-nitrophenyl)diazenyl]-7-quinolinol](/img/structure/B13443793.png)
![1-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one](/img/structure/B13443803.png)
![6'-Amino-1,6-dihydro-2-methyl-6-oxo[3,3'-bipyridine]-5-carbonitrile](/img/structure/B13443805.png)
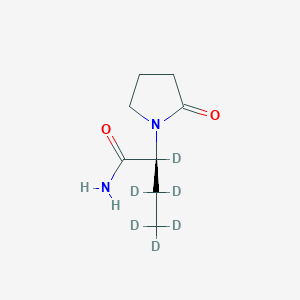
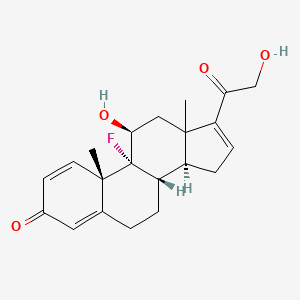
![[(4R,7aR,12bS)-3-(cyclopropylmethyl)-7-oxo-4a-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-ylcarbamoyloxy]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate](/img/structure/B13443840.png)
